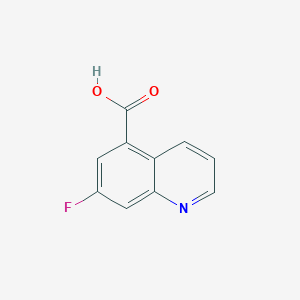

7-Fluoroquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBSIXAQDQPMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoroquinoline 5 Carboxylic Acid and Its Derivatives

Strategic Approaches to the Fluoroquinoline Core

The construction of the fundamental fluoroquinoline structure is a critical aspect of synthesizing 7-Fluoroquinoline-5-carboxylic acid. Chemists employ a variety of strategic approaches, ranging from time-honored cyclization reactions to highly specific methods for introducing key functional groups.

Classical Cyclization Reactions and Modern Adaptations

The synthesis of the quinoline (B57606) ring system has a rich history, with several classical name reactions forming the bedrock of modern synthetic routes. These methods, often adapted for the synthesis of fluorinated analogues, remain highly relevant.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde) to form a quinoline. wikipedia.orgpharmaguideline.com The reaction can be catalyzed by acids or bases. wikipedia.org Modern adaptations include one-pot procedures where an o-nitroarylcarbaldehyde is reduced in situ to the corresponding o-amino derivative, which then undergoes a Friedländer condensation. This domino reaction is compatible with a range of functional groups, including fluoro substituents. organic-chemistry.orgmdpi.com

Skraup Synthesis: A robust method for producing quinolines, the Skraup reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comrsc.org The sulfuric acid dehydrates the glycerol to acrolein, which then reacts with the aniline. pharmaguideline.com While traditionally used for non-substituted quinoline, this method can be applied to fluorinated anilines to produce fluoroquinolines. researchgate.netresearchgate.net For example, 5,7-difluoroquinoline (B1304923) can be synthesized from 3,5-difluoroaniline. researchgate.net

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.comjptcp.com The reaction pathway is highly dependent on temperature. At lower temperatures (around 100 °C) in the presence of acid, anilide intermediates are formed, which cyclize to 2-quinolones. mdpi.com At higher temperatures (around 250 °C), the reaction proceeds via a β-arylaminoacrylate intermediate, which cyclizes to form 4-hydroxyquinolines (4-quinolones). mdpi.comwikipedia.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with an aniline, typically in the presence of a Lewis or Brønsted acid. wikipedia.orgiipseries.org The α,β-unsaturated carbonyl compound can also be generated in situ from two aldehyde molecules via an aldol (B89426) condensation. wikipedia.org This method is effective for producing substituted quinolines. researchgate.netiipseries.org

Pfitzinger Reaction: This reaction is particularly noteworthy as it directly yields quinoline-4-carboxylic acids. It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The base hydrolyzes the isatin to an isatoic acid intermediate, which then condenses with the ketone or aldehyde, followed by cyclization and dehydration to form the quinoline-4-carboxylic acid. wikipedia.org This method has been modified to successfully synthesize 2-substituted 7-fluoroquinoline-4-carboxylic acids. thieme-connect.comthieme-connect.com

| Reaction Name | Key Reactants | Primary Product Type | Reference |

|---|---|---|---|

| Friedländer | 2-Aminobenzaldehyde/ketone + Active methylene compound | Substituted Quinolines | wikipedia.orgpharmaguideline.com |

| Skraup | Aniline + Glycerol + Acid + Oxidant | Quinolines | pharmaguideline.comrsc.org |

| Conrad-Limpach-Knorr | Aniline + β-Ketoester | 4-Hydroxyquinolines or 2-Quinolones | jptcp.commdpi.comwikipedia.org |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl compound | Substituted Quinolines | wikipedia.orgiipseries.org |

| Pfitzinger | Isatin + Carbonyl compound + Base | Quinoline-4-carboxylic acids | wikipedia.orgresearchgate.net |

Targeted Introduction of Fluorine at Position 7 and Other Halogenation Techniques

The presence and position of the fluorine atom are critical for the biological profile of fluoroquinolones. mdpi.comorientjchem.org The introduction of fluorine at the C7 position is a key synthetic challenge. The most common strategy involves utilizing a starting material that already contains the fluorine atom in the desired position.

Synthetic routes frequently begin with fluorinated anilines. For instance, the synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate starts with 3-chloro-4-fluoroaniline. jptcp.com Similarly, polyfluorinated quinolines are often prepared from appropriately substituted fluoroanilines via Skraup cyclization. researchgate.net For example, 6,8-difluoro-7-chloroquinoline is synthesized from 3-chloro-2,4-difluoroaniline. researchgate.net This precursor-based approach ensures precise control over the fluorine atom's location on the resulting quinoline ring. While direct fluorination of the quinoline core is less common, various halogenation techniques can be applied to quinoline intermediates, followed by nucleophilic substitution to introduce fluorine, although this can present challenges with regioselectivity.

Regioselective Introduction of the Carboxylic Acid Moiety at Position 5

Introducing the carboxylic acid group at the C5 position of the 7-fluoroquinoline (B188112) core requires specific and regioselective synthetic methods. While classical methods like the Pfitzinger and Doebner reactions are excellent for synthesizing quinoline-4-carboxylic acids, placing the carboxyl group at C5 is more complex. wikipedia.orgacs.org

Modern organometallic techniques offer a viable pathway. Iridium-catalyzed C-H borylation of the quinoline ring is a powerful tool for functionalization. acs.org This reaction can create a quinoline boronic ester, which serves as a versatile intermediate. This boronic ester can then be subjected to carboxylation (e.g., using carbon dioxide) to introduce the carboxylic acid group. The regioselectivity of the initial borylation step is crucial and can be directed by substituents already present on the quinoline ring. While direct C5 carboxylation methods are not widely reported, this borylation-carboxylation sequence represents a strategic approach to achieving the desired this compound structure.

Green Chemistry and Sustainable Synthetic Protocols for Fluoroquinolones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Catalytic Systems in Fluoroquinoline Synthesis

The development of advanced catalytic systems is at the forefront of green synthetic chemistry for fluoroquinolones. These catalysts are often recoverable and reusable, minimizing waste and cost.

Nanoporous Isopolyoxomolybdate Catalysis: A Keplerate-type giant-ball nanoporous isopolyoxomolybdate, specifically (NH₄)₄₂[MoVI₇₂MoV₆₀O₃₇₂(CH₃COO)₃₀(H₂O)₇₂], has been demonstrated as a highly effective and recyclable catalyst for the synthesis of fluoroquinolone derivatives. scielo.org.mx This catalyst facilitates the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in refluxing water, achieving high yields in short reaction times. scielo.org.mx

Other Nanocatalysts: Other heterogeneous nanocatalysts have also been successfully employed. Core-shell nanoparticles, such as zirconia-coated magnetite bearing sulfonic acid groups (nano-Fe₃O₄@ZrO₂-SO₃H), and zirconia sulfuric acid (ZrSA) nanoparticles have proven to be efficient and recyclable catalysts for fluoroquinolone synthesis in water. ijcce.ac.iroiccpress.com These systems avoid the use of harmful organic solvents and allow for simple product isolation and catalyst reuse. ijcce.ac.iroiccpress.com

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Nanoporous Isopolyoxomolybdate {Mo132} | Direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids | Water | High efficiency, recyclable, short reaction times | scielo.org.mx |

| Nano-Fe₃O₄@ZrO₂-SO₃H | Direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids | Water | Recyclable, efficient in water | oiccpress.com |

| Zirconia Sulfuric Acid (ZrSA) | Direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids | Water | High catalytic activity, recyclable | ijcce.ac.ir |

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. pharmainfo.inconicet.gov.ar This technology has been successfully applied to the synthesis of fluoroquinolones, drastically reducing reaction times from days or weeks to minutes or hours. biotage.co.jpcas.cz

Key synthetic steps, such as the Gould-Jacobs cyclization to form the quinolone core and the subsequent aromatic nucleophilic substitution at the C-7 position, have been significantly expedited using microwave irradiation. conicet.gov.arbiotage.co.jp For example, a cyclization reaction that conventionally takes five hours at 100°C can be completed in minutes under microwave conditions. biotage.co.jp Similarly, a nucleophilic substitution that typically requires seven days can be accomplished in 15 minutes at 170°C with microwave heating. biotage.co.jp This rapid and efficient heating minimizes the formation of by-products and reduces energy consumption, aligning with the core tenets of green chemistry. conicet.gov.ar

Solvent-Free Reaction Conditions

In recent years, there has been a significant shift towards green chemistry, with a focus on minimizing or eliminating the use of hazardous solvents. Solvent-free reaction conditions, often coupled with microwave irradiation, have emerged as a powerful tool in the synthesis of quinolone derivatives. These methods are not only environmentally friendly but also offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures. pageplace.deresearchgate.net

One notable application of solvent-free synthesis is the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines. pageplace.deresearchgate.net Studies have demonstrated that these reactions can be carried out efficiently under microwave irradiation in the absence of a solvent, leading to the formation of a diverse range of antibacterial fluoroquinolone compounds in excellent yields. pageplace.de The optimization of reaction conditions, such as microwave power and reaction time, is crucial for maximizing the efficiency of this method. pageplace.de For instance, the synthesis of certain imine derivatives under microwave-assisted solvent-free conditions using a wetting agent resulted in a 94% yield in just 1.5 minutes. pageplace.de

While some protocols have been developed under solvent-free conditions, other green approaches utilize water as a solvent. For example, the synthesis of quinolone carboxylic acid derivatives has been achieved in refluxing water using a nanoporous isopolyoxomolybdate catalyst. scielo.org.mxjmcs.org.mx Although solvent-free conditions were tested, the highest yields were obtained in water. scielo.org.mxjmcs.org.mx Similarly, zirconia sulfuric acid nanoparticles have been employed as a recyclable catalyst for the synthesis of fluoroquinolones in water, offering a more environmentally benign alternative to traditional organic solvents. ijcce.ac.ir

Diversification of this compound Derivatives via Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound to explore structure-activity relationships (SAR) and optimize its pharmacological profile. ub.eduimperial.ac.uk The this compound scaffold offers multiple sites for such modifications, including the carboxylic acid group, the nitrogen at position 1, and various positions on the quinolone ring. rsc.org

Modifications of the Carboxylic Acid Group

The carboxylic acid at the C-3 position is a key feature of many fluoroquinolones and a prime target for modification. rsc.orgnih.gov Common transformations include:

Esterification and Amidation: The carboxylic acid can be readily converted to esters and amides through reactions with alcohols or amines, respectively. rsc.orgopenstax.orgfrontiersin.org These reactions are often facilitated by activating agents. openstax.org Esterification can also be a strategic step to enable further modifications, such as subsequent amidation. rsc.org

Nitrile Formation: The amide group can be further dehydrated to form a nitrile. nih.gov

Hydrazide Formation: Treatment of the corresponding ester with hydrazine (B178648) hydrate (B1144303) yields the acid hydrazide, a versatile intermediate for further cyclization reactions. nih.gov

Cyclization to Heterocycles: The carboxylic acid and its derivatives can be used as precursors for the synthesis of various five-membered heterocycles, which can significantly alter the biological activity of the parent molecule. nih.gov

Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from the corresponding hydrazide by reaction with various carboxylic acids or carbon disulfide. nih.govresearchgate.netresearchgate.netmdpi.com

Tetrazoles: Tetrazole rings can be formed from nitriles through cyclization with sodium azide. nih.gov

Thiazolo[3,2-b] ub.eduCurrent time information in Bangalore, IN.nih.govtriazoles: These fused heterocyclic systems can be constructed through multi-step sequences starting from the quinoline core.

Structural Elaboration at the Nitrogen-1 Position

The substituent at the N-1 position of the quinolone ring plays a crucial role in determining the compound's properties. nih.gov Modifications at this position can significantly impact biological activity. Common substituents include:

Cyclopropyl (B3062369) Group: The presence of a cyclopropyl group at the N-1 position is a well-established feature in many potent fluoroquinolones. nih.gov

Alkyl and Aryl Groups: A variety of alkyl (e.g., ethyl, decyl) and aryl groups have been introduced at this position to modulate the pharmacokinetic and pharmacodynamic properties of the compounds. nih.govscispace.com

Amino Acid Linkers: The incorporation of amino acid moieties at the N-1 position represents a strategy to potentially improve cell permeability and target engagement.

Substituent Effects at the C-7 Position

The C-7 position is one of the most extensively modified sites in the fluoroquinolone scaffold, as substituents here directly influence the antibacterial spectrum and potency. jmcs.org.mxfrontiersin.org

Piperazinyl and Pyrrolidinyl Moieties: The introduction of piperazine (B1678402) and pyrrolidine (B122466) rings at the C-7 position is a common strategy that often enhances antibacterial activity. frontiersin.org These basic moieties can improve the penetration of the drug through bacterial cell walls. jmcs.org.mx

Benzimidazolyl Moieties: The incorporation of a benzimidazole (B57391) ring at the C-7 position has been explored to generate novel fluoroquinolone analogs with potential antibacterial activity. mdpi.com

Investigations of Substitutions at Other Ring Positions (C-2, C-3, C-8)

While the N-1 and C-7 positions are the most common sites for modification, other positions on the quinolone ring have also been investigated to fine-tune the properties of these compounds. rsc.org

C-2 Position: Modifications at the C-2 position are less common but have been explored. rsc.org

C-3 Position: As discussed earlier, the carboxylic acid at C-3 is a key site for derivatization into various heterocyclic systems. nih.gov

C-8 Position: The introduction of substituents at the C-8 position, such as a methoxy (B1213986) group or a fused ring with N-1, can have a significant impact on the compound's activity. nih.gov For example, an N-1/C-8 fused ring has been shown to alter the bacteriostatic activity of fluoroquinolones. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for determining the molecular structure of a compound. For the broader class of fluoroquinolones, these techniques are routinely employed. For instance, ¹H and ¹³C NMR spectroscopy are used to map the proton and carbon framework, while IR spectroscopy helps identify characteristic functional groups like the carboxylic acid (O-H and C=O stretches) and the C-F bond. UV-Vis spectroscopy typically reveals the electronic absorption properties of the quinoline (B57606) core. However, no published spectra or specific peak data for 7-Fluoroquinoline-5-carboxylic acid could be located.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the purification and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of fluoroquinolone derivatives and for quantifying them in various matrices. Thin-Layer Chromatography (TLC) is often used for monitoring the progress of chemical reactions during synthesis. Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique. While methods for a wide range of fluoroquinolones are well-established, no specific HPLC, TLC, or CE protocols or retention data have been published for this compound.

X-ray Crystallography and Diffraction Studies for Solid-State Characterization

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and crystal packing. For many fluoroquinolones, X-ray diffraction studies have been crucial in understanding their solid-state properties and polymorphism. There are, however, no available crystallographic information files (CIFs) or published diffraction patterns for this compound in crystallographic databases.

Thermal Analysis Techniques for Material Science Applications

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are used to investigate the thermal properties of a compound, including its melting point, phase transitions, and thermal stability. This information is critical for material science applications and pharmaceutical development. While DSC data are available for numerous fluoroquinolone analogues, no such thermograms or melting point data for this compound have been reported.

Immunoassay-Based Analytical Approaches

Immunoassays, like the Enzyme-Linked Immunosorbent Assay (ELISA), can be developed for the sensitive detection of specific compounds or classes of compounds. These assays rely on the generation of antibodies that can bind to the target molecule. Polyclonal and monoclonal antibodies have been raised against various fluoroquinolones to develop both specific and class-selective ELISAs for residue analysis. nih.gov However, there is no indication in the literature that haptens of this compound have been synthesized or that specific antibodies or immunoassays have been developed for its detection.

Computational and Theoretical Studies on 7 Fluoroquinoline 5 Carboxylic Acid and Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interactions between a ligand, such as 7-Fluoroquinoline-5-carboxylic acid, and its biological target at the molecular level. These techniques provide valuable insights into the binding modes, affinities, and structural features that govern the compound's activity.

Conformational Analysis and Energy Minimization

Conformational analysis is a crucial first step in molecular modeling, aiming to identify the most stable three-dimensional arrangement of a molecule. mdpi.com For fluoroquinolone derivatives, this involves determining the preferred orientations of substituents, such as the C7 ring, relative to the core quinolone structure. nih.gov Energy minimization calculations are then employed to refine these conformations and identify the lowest energy state, which is often assumed to be the bioactive conformation. nih.govresearchgate.netresearchgate.net

Studies on fluoroquinolone analogues have shown that the rotational freedom of the C7 ring can be restricted by interactions with other substituents on the quinolone core, such as those at the N-1 and C-8 positions. nih.govresearchgate.net For instance, energy minimization modeling has revealed that steric interactions between trans-oriented N-1 cyclopropyl (B3062369) and C-8 methoxy (B1213986) groups can skew the quinolone core and limit the rotation of the C-7 ring. nih.govresearchgate.net This restriction of conformational freedom can, in turn, influence the compound's biological activity. nih.govresearchgate.net

The process of energy minimization involves using force fields or quantum mechanical methods to calculate the potential energy of different molecular conformations and identify the one with the minimum energy. nih.gov Methods like Hartree-Fock and Density Functional Theory (DFT) with various basis sets (e.g., 3-21G, 6-31G*) are commonly used for these calculations. nih.gov The resulting lowest-energy structures provide a basis for further docking and interaction studies. researchgate.net

Ligand-Target Interaction Prediction and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or DNA. nih.goveurjchem.com For fluoroquinolones, the primary targets are bacterial DNA gyrase and topoisomerase IV. rsc.orgnih.gov Docking simulations are used to place the fluoroquinolone molecule into the active site of these enzymes and to analyze the interactions that stabilize the complex. nih.govmdpi.com

These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. eurjchem.com For example, studies have shown that the carboxyl group at position 3 and the ketone at position 4 of the quinolone core are crucial for binding, often forming a bridge with the enzyme through a magnesium ion. nih.govtandfonline.com The C7 substituent also plays a significant role in target binding and can influence the potency and spectrum of activity. tandfonline.com

Binding site analysis involves identifying the key amino acid residues in the target protein that interact with the ligand. nih.goveurjchem.com In the case of DNA gyrase, the quinolone resistance-determining region (QRDR) is the primary binding site. nih.govmdpi.com Docking studies have identified specific residues within the QRDR, such as Ser83 and Asp87 in E. coli GyrA, that are critical for fluoroquinolone binding. nih.gov Mutations in these residues can lead to reduced binding affinity and bacterial resistance.

The following table summarizes the key interactions observed in docking studies of fluoroquinolones with their target enzymes:

| Interaction Type | Fluoroquinolone Moiety Involved | Target Enzyme Residues/Components |

| Hydrogen Bonding | Carboxyl group (C3), Carbonyl group (C4), C7 substituent | Serine, Aspartic Acid, Glycine, Arginine residues; Water molecules |

| Metal Ion Coordination | Carboxyl group (C3), Carbonyl group (C4) | Magnesium ion (Mg2+) |

| Hydrophobic/van der Waals Interactions | Quinolone core, C7 substituent | Various nonpolar amino acid residues |

| π-π Stacking | Quinolone ring system | DNA bases |

Quantum Mechanical Calculations (e.g., Density Functional Theory Studies, Frontier Molecular Orbital Analysis, Electrostatic Potential Maps)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to classical force fields. nih.govresearchgate.net These methods are used to investigate various properties of this compound and its analogues that are relevant to their biological activity.

Density Functional Theory (DFT) Studies: DFT calculations are employed to optimize the geometry of fluoroquinolone molecules, calculate their vibrational frequencies, and determine their electronic properties. nih.govresearchgate.netscielo.br The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G**) is crucial for obtaining accurate results. nih.gov DFT studies have been used to understand the conformational preferences of fluoroquinolones and the influence of substituents on their structure. nih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO analysis involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. scielo.brmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scielo.brnih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps illustrate the distribution of charge on the surface of a molecule. scielo.br These maps are useful for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). scielo.br This information helps in predicting the sites of electrophilic and nucleophilic attack and understanding the nature of intermolecular interactions, such as hydrogen bonding and electrostatic interactions with the target receptor. scielo.brmdpi.com For fluoroquinolones, ESP maps have shown that the nitrogen atom in the quinolone ring and the oxygen atoms of the carboxylic acid group are regions of negative electrostatic potential, making them likely sites for interaction with positively charged residues or metal ions in the active site. scielo.br

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govnih.gov For fluoroquinolone derivatives, QSAR models can be developed to predict their antibacterial potency based on various molecular descriptors. tandfonline.comnih.gov These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

The general workflow of a QSAR study involves:

Data Set Selection: A diverse set of fluoroquinolone analogues with known biological activity is chosen. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Successful QSAR models can be used to predict the activity of new, unsynthesized fluoroquinolone derivatives, thereby guiding the design of more potent compounds. tandfonline.com

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. rsc.orgnih.govresearchgate.net A pharmacophore model for fluoroquinolones typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. rsc.orgnih.gov

These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the target's active site (structure-based). researchgate.net Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active. rsc.org For instance, a pharmacophore model for DNA gyrase inhibitors might include hydrogen bond acceptors corresponding to the keto-acid moiety and a hydrophobic feature representing the quinolone core. rsc.org

In Silico Prediction of Compound Reactivity and Stability Profiles

Computational methods are valuable for predicting the reactivity and stability of drug candidates like this compound and its analogues under various conditions. scielo.brscielo.br These predictions can help in identifying potential liabilities early in the drug discovery process.

Reactivity Prediction: Quantum mechanical calculations, such as DFT, can be used to determine reactivity descriptors like the energies of frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO gap. scielo.br A small energy gap often correlates with higher chemical reactivity. nih.gov These calculations can help in predicting the susceptibility of a compound to degradation through processes like hydrolysis or oxidation. scielo.brscielo.br

Stability Prediction: Forced degradation studies, often coupled with computational analysis, are used to evaluate the stability of fluoroquinolones under stress conditions such as acidic, alkaline, and photolytic environments. scielo.brscielo.br DFT methods can be used to generate molecular electrostatic potential (MEP) maps and analyze frontier orbitals (HOMO and LUMO) to understand the mechanisms of degradation. scielo.br For example, regions of high negative electrostatic potential on a molecule might be more susceptible to attack by electrophiles. scielo.br Such in silico studies can help in identifying structural features that contribute to instability and guide the design of more stable derivatives. scielo.br

The following table provides an example of data that can be generated from in silico stability studies:

| Compound | Degradation Condition | Degradation (%) | Key In Silico Finding |

| Fluoroquinolone A | Alkaline Hydrolysis | 15 | High negative electrostatic potential on the quinolone ring |

| Fluoroquinolone B | Photolytic | 25 | Low HOMO-LUMO energy gap |

| Fluoroquinolone C | Acidic Hydrolysis | 5 | Stable conformation with protected functional groups |

Application of Artificial Intelligence and Machine Learning in Fluoroquinoline Derivative Design

Predictive Modeling: Machine learning algorithms, such as artificial neural networks (ANN), support vector machines (SVM), and random forests, can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govdoaj.orgresearchgate.net These models can then be used to predict the activity of novel fluoroquinolone derivatives, screen virtual libraries, and prioritize compounds for synthesis and testing. nih.gov For instance, ML models have been developed to predict the site selectivity of C-H functionalization in quinoline (B57606) derivatives, which is crucial for their synthesis. doaj.org

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules with desired properties. By learning the underlying patterns in known active compounds, these models can generate novel fluoroquinolone scaffolds that are predicted to have high potency and favorable pharmacokinetic profiles.

The integration of AI and ML into the drug design pipeline for fluoroquinolone derivatives holds the promise of reducing the time and cost of discovery while increasing the success rate of identifying new and effective antibacterial agents. nih.gov

Research Applications and Future Trajectories for 7 Fluoroquinoline 5 Carboxylic Acid Research

Emerging Research Areas and Unexplored Biological Targets for Quinolone Carboxylic Acids

The foundational success of quinolone carboxylic acids as potent antibacterial agents has historically been linked to their inhibition of essential bacterial enzymes, namely DNA gyrase (topoisomerase II) and topoisomerase IV. bayer.commdpi.comnih.gov This mechanism effectively disrupts bacterial DNA replication and repair, leading to cell death. bayer.comontosight.ai However, the versatility of the quinolone scaffold has spurred extensive research, pushing the boundaries of their therapeutic applications far beyond bacterial infections. mdpi.commdpi.com Current and future research trajectories are increasingly focused on novel biological targets and therapeutic areas, including oncology, virology, and parasitology. bayer.comnih.gov

A significant and burgeoning area of research is the application of quinolone carboxylic acids as anticancer agents. nih.govjscimedcentral.com This shift in focus involves targeting eukaryotic enzymes that are structurally or functionally analogous to their bacterial counterparts. nih.govnih.gov For instance, certain fluoroquinolone derivatives have been shown to act as catalytic inhibitors of human DNA topoisomerase II, an enzyme critical for cancer cell proliferation, thereby inducing damage in a manner similar to some established chemotherapy drugs. nih.govnih.gov Furthermore, researchers are exploring other novel intracellular targets for quinolone-based compounds. One such target is human protein kinase CK2, an enzyme implicated in cell growth and proliferation and often overexpressed in cancer cells. nih.gov The development of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids has yielded compounds with significant antitumor activity. nih.gov

Beyond oncology, the inherent chemical tractability of the quinolone core makes it a privileged scaffold in medicinal chemistry for developing agents against a wide array of pathogens. mdpi.commdpi.com There is growing evidence and interest in their potential role in treating infections caused by Helicobacter pylori, mycobacteria (including those causing tuberculosis), and various viruses and plasmodia (the parasites responsible for malaria). bayer.commdpi.com The development of hybrid molecules, where a fluoroquinolone moiety is combined with another active compound, represents a strategic approach to combat antimicrobial resistance and potentially broaden the spectrum of activity. nih.gov

Future exploration is likely to continue focusing on structural modifications of the quinolone ring to enhance potency and selectivity for these new targets. researchgate.net While the carboxylic acid group at position 3 and the keto group at position 4 are often considered essential for the primary antibacterial activity, modifications at other positions, such as C7, have been shown to be crucial for transforming antibacterial agents into anticancer analogs. nih.govnih.govresearchgate.net The continuous investigation into the structure-activity relationships (SAR) of these compounds is paramount for optimizing their efficacy against these emerging and unexplored biological targets. nih.govmdpi.com

Table 1: Emerging Therapeutic Applications and Biological Targets for Quinolone Carboxylic Acids

| Therapeutic Area | Potential Biological Target(s) | Research Focus | Relevant Compounds/Derivatives |

| Anticancer | Human DNA Topoisomerase II, Protein Kinase CK2 | Development of cytotoxic agents for various cancer cell lines. jscimedcentral.comnih.gov | 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, Quinobenoxazines. nih.gov |

| Antiviral | Viral-specific enzymes | Inhibition of viral replication. bayer.comnih.gov | Varies based on the specific virus being targeted. |

| Antimycobacterial | Mycobacterium tuberculosis DNA gyrase | Treatment of tuberculosis, including multidrug-resistant strains. bayer.commdpi.com | Second-line drugs like Levofloxacin and Moxifloxacin (B1663623). nih.gov |

| Antiplasmodial | Plasmodium species enzymes | Treatment of malaria. bayer.commdpi.com | Quinolone-based compounds are being investigated. mdpi.com |

| Anti-H. pylori | Helicobacter pylori specific enzymes | Eradication of H. pylori to treat gastritis and ulcers. bayer.com | Quinolone carboxylic acids and their amides. bayer.com |

| Antifungal | Fungal-specific cellular targets | Treatment of fungal infections. mdpi.comnih.gov | Varies based on the specific fungal species. |

Q & A

Q. What are the optimal synthetic routes for 7-fluoroquinoline-5-carboxylic acid, and how can yield and purity be maximized?

The synthesis of fluorinated quinoline derivatives typically involves multi-step reactions, including cyclization, fluorination, and carboxylation. For this compound, a common approach involves:

Quinoline core formation : Use of Gould-Jacobs cyclization with substituted anilines and β-keto esters.

Fluorination : Selective introduction of fluorine at the 7-position via halogen exchange (e.g., using KF in polar aprotic solvents) or directed ortho-metalation strategies.

Carboxylation : Functionalization at the 5-position via lithiation followed by carboxylation with CO₂ .

Q. Key optimization strategies :

- Reaction monitoring : Use HPLC or LC-MS to track intermediates and minimize side products.

- Purification : Column chromatography or recrystallization to achieve >95% purity, with characterization via /-NMR and HRMS .

- Scale-up considerations : Replace hazardous solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) .

Q. How do structural features of this compound influence its reactivity and biological activity?

The compound’s bioactivity and chemical behavior are governed by:

- Fluorine substitution : The electron-withdrawing effect of fluorine enhances electrophilic reactivity and metabolic stability. Position 7 minimizes steric hindrance while maximizing interactions with target proteins .

- Carboxylic acid group : Facilitates hydrogen bonding with biological targets (e.g., enzymes) and enables derivatization into esters or amides for prodrug strategies .

- Quinoline backbone : The planar aromatic system allows π-π stacking with nucleic acids or hydrophobic protein pockets, critical for antimicrobial or anticancer activity .

Q. Experimental validation :

- Computational modeling : DFT calculations to predict electrostatic potential surfaces and binding affinities .

- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing fluorine with chloro or methyl groups) to assess impact on activity .

Q. What analytical methods are essential for characterizing this compound and its derivatives?

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

- Structural elucidation :

- -NMR (400 MHz, DMSO-d₆): Peaks at δ 8.2–8.5 ppm (quinoline protons) and δ 12.5 ppm (carboxylic acid proton).

- -NMR: Single peak near δ -110 ppm for the fluorine substituent .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

Data interpretation : Cross-reference spectral data with PubChem entries (e.g., CID 1420791) and published analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in:

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HeLa vs. MCF-7) .

- Sample purity : Impurities >5% can skew IC₅₀ values. Validate purity via orthogonal methods (e.g., NMR + HPLC) .

- Target selectivity : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding specificity .

Case study : A 2024 study found that this compound exhibited conflicting MIC values against E. coli due to inconsistent broth microdilution protocols. Standardizing to CLSI guidelines resolved the issue .

Q. What strategies improve the metabolic stability of this compound in in vivo studies?

- Prodrug design : Convert the carboxylic acid to ethyl esters or acyloxymethyl promoiety to enhance bioavailability .

- Deuterium incorporation : Replace hydrogen with deuterium at metabolically labile positions (e.g., C-3) to slow oxidative degradation .

- Crystallography-guided optimization : Co-crystallize with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots and modify substituents .

Validation : Pharmacokinetic studies in rodent models, measuring plasma half-life () and AUC (area under the curve) .

Q. How can computational tools guide the design of this compound analogs with enhanced properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like DNA gyrase or topoisomerase IV .

- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ, LogP) with bioactivity .

- ADMET prediction : SwissADME or pkCSM to forecast solubility, permeability, and toxicity risks .

Example : A 2025 study optimized LogP values (<3.5) to reduce hepatotoxicity while maintaining antimicrobial potency .

Q. What are the best practices for documenting experimental protocols to ensure reproducibility?

- Detailed methods : Specify reaction scales, solvent grades, and equipment (e.g., microwave synthesizer settings) .

- Data transparency : Deposit raw NMR, HPLC, and crystallography data in repositories like Zenodo or ChemRxiv .

- Negative results : Report failed reactions or inactive analogs to prevent redundant efforts .

Reference : Follow Beilstein Journal guidelines for experimental sections, including CAS numbers and purity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.